4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride
Description
4-Amino-3-prop-1-en-2-ylbenzonitrile hydrochloride is a benzonitrile derivative featuring an amino group at the 4-position and a prop-1-en-2-yl (isopropenyl) group at the 3-position of the benzene ring, with a hydrochloride counterion enhancing its solubility and stability. The nitrile group (-CN) contributes to its electronic profile, influencing reactivity and intermolecular interactions, while the isopropenyl substituent introduces steric and conjugation effects.
Properties
IUPAC Name |
4-amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c1-7(2)9-5-8(6-11)3-4-10(9)12;/h3-5H,1,12H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPAKKJYNJHVTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(C=CC(=C1)C#N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride typically involves the reaction of 4-Amino-3-prop-1-en-2-ylbenzonitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of derivatives that can be utilized in further chemical reactions. The compound's reactivity is often exploited in the production of specialty chemicals and materials used in advanced research.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Substitution | Nucleophilic substitution reactions | Various substituted amines |
| Coupling | Formation of biaryl compounds | Aryl amines and heterocycles |
| Reduction | Reduction to amines or alcohols | Primary and secondary amines |
Biological Research
Potential Biological Activity
Research has shown that this compound exhibits potential biological activity. Studies are ongoing to explore its interactions with various biomolecules, including enzymes and receptors. The compound's ability to modulate biological pathways makes it a candidate for therapeutic applications.
Case Study: Inhibition of Enzymatic Activity
In a study examining the compound's effect on specific enzymes, it was found to inhibit certain targets effectively, suggesting its potential role as a therapeutic agent. For instance, its interaction with enzymes involved in metabolic pathways could lead to developments in treatments for diseases associated with enzyme dysregulation.
Medicinal Chemistry
Drug Development Precursor
The compound is being investigated as a precursor for drug development. Its structural characteristics make it suitable for modifications that enhance pharmacological properties. Research into its efficacy against diseases such as Alzheimer's disease has highlighted its potential as a beta-secretase inhibitor, which may help in developing drugs aimed at treating neurodegenerative conditions .
Table 2: Therapeutic Applications Under Investigation
| Disease Target | Mechanism of Action | Current Status |
|---|---|---|
| Alzheimer's Disease | Inhibition of beta-secretase | Preclinical studies ongoing |
| Cancer | Modulation of tumor-related pathways | Early-stage research |
| Infectious Diseases | Antimicrobial properties | Investigational studies |
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the synthesis of specialty chemicals. Its unique properties allow it to be used as a building block for various agrochemicals and pharmaceuticals. The compound's stability and reactivity are advantageous for large-scale production processes.
Mechanism of Action
The mechanism of action of 4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the provided evidence, focusing on substituents, physicochemical properties, and synthetic pathways.
Structural Analogs with Nitrile and Hydrochloride Moieties
Key Observations :
- Electronic Effects : The nitrile group’s electron-withdrawing nature contrasts with the electron-donating benzyloxy group in , affecting hydrogen bonding and solubility.
- Reactivity : Unlike the ester-containing analogs (), the nitrile group in the target compound may facilitate nucleophilic additions or cyclizations under milder conditions .
Hydrochloride Salt Comparisons
Hydrochloride salts are widely used to improve solubility and bioavailability. Examples from the evidence include:
- Famotidine hydrochloride : Exhibits pH-dependent solubility, with dissolution kinetics detailed in Table 4 .

- Clindamycin hydrochloride : Stability confirmed via FTIR (Table 4, ).

- Amitriptyline hydrochloride : RP-HPLC methods validated for accuracy and stability (Tables 6, 8; ).


Implications for Target Compound :
- The hydrochloride salt of 4-amino-3-prop-1-en-2-ylbenzonitrile likely enhances aqueous solubility, similar to famotidine , but its specific dissolution profile would depend on crystal packing influenced by the isopropenyl group.
- Analytical methods like RP-HPLC (used for bamifylline and amitriptyline ) could be adapted for purity assessment.

Hydrogen Bonding and Crystal Packing
The amino (-NH2) and nitrile (-CN) groups in the target compound can participate in hydrogen bonding, a critical factor in crystal structure and stability. highlights graph-set analysis for hydrogen-bond patterns, which could predict the compound’s crystalline behavior. Comparatively:
- Ethyl 3-(4-aminophenyl)-...propanoate hydrochloride (): The phthalimide group may form stronger hydrogen bonds than the nitrile, affecting melting points.
- 4-Benzyloxyaniline hydrochloride (): The benzyloxy group’s ether oxygen offers weaker H-bonding capacity than -CN.
Biological Activity
4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride is an organic compound with significant potential in biological research. Its unique structure, featuring a benzonitrile moiety, an amino group, and a prop-1-en-2-yl group, allows for various interactions with biological macromolecules. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
The molecular formula of this compound is C₁₀H₁₀N₂·HCl. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological studies. The compound exists as an oil in its base form and as a powder when in hydrochloride form.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group facilitates hydrogen bonding, while the nitrile group can participate in nucleophilic addition reactions. These interactions may modulate metabolic pathways and inhibit the growth of pathogens .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Its structural features allow it to disrupt bacterial cell functions, suggesting its potential as a new antimicrobial agent .
Antifungal Properties : Preliminary studies suggest that similar compounds within the same chemical family exhibit antifungal activities, indicating that this compound may also possess such properties .
Enzyme Modulation : The compound's interactions with enzymes could lead to significant biological effects, including the modulation of enzyme activity critical for various metabolic processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
-
Antimicrobial Efficacy Study :
- Objective : Evaluate the antimicrobial properties against specific bacterial strains.
- Findings : The compound demonstrated significant inhibition at concentrations as low as 50 μg/mL against several strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential application in developing new antimicrobial agents .
-
Structure–Activity Relationship (SAR) :
- Objective : Understand how structural variations affect biological activity.
- Findings : Variants with different substituents on the aromatic ring exhibited varying levels of activity, highlighting the importance of functional groups in determining potency. For instance, compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .
Comparative Analysis
To contextualize the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-3-prop-1-en-2-ylbenzonitrile | Contains an amino group and nitrile functionality | Versatile reactivity due to multiple functional groups |
| 4-Nitro-3-prop-1-en-2-ylbenzonitrile | Similar structure but with a nitro group | Higher reactivity due to electron-withdrawing nature |
| 4-Amino-3-prop-1-en-2-ylnitrobenzamide | Contains an amide linkage | Potentially different biological activity due to amide formation |
This table illustrates how the specific combination of functional groups in 4-Amino-3-prop-1-en-2-ylnitrobenzamide contributes to its distinct reactivity and biological profile compared to its analogs .
Q & A
Q. What are the recommended methodologies for synthesizing and purifying 4-amino-3-prop-1-en-2-ylbenzonitrile hydrochloride?
Synthesis of aryl nitrile derivatives like this compound typically involves nucleophilic substitution or catalytic coupling reactions. For example, the amino group can be introduced via Buchwald-Hartwig amination, while the prop-1-en-2-yl moiety may require Heck coupling or Wittig reactions. Purification often combines column chromatography (using silica gel or reverse-phase matrices) and recrystallization. Solvent selection for recrystallization (e.g., ethanol/water mixtures) should prioritize high solubility at elevated temperatures and low solubility at room temperature. Safety protocols for handling hydrochlorides, including inert atmosphere use and corrosion-resistant equipment, are critical due to the compound’s hygroscopicity and potential reactivity .
Q. Which analytical techniques are optimal for characterizing this compound’s structural and chemical properties?
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using programs like SHELXL for refinement .
- NMR spectroscopy : Use H and C NMR to verify the aromatic nitrile, amino, and prop-1-en-2-yl groups. N NMR can further confirm amine protonation states.
- Mass spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular weight and fragmentation patterns.
- FT-IR : Peaks near 2220 cm (C≡N stretch) and 1600–1500 cm (aromatic C=C) validate functional groups.
Q. What safety protocols should be followed during experimental handling?
Refer to hazard classifications for similar hydrochlorides (e.g., H301, H315, H319, H360) :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Storage : Store at 4°C in airtight containers with desiccants to prevent hydrolysis.
- Waste disposal : Neutralize with bicarbonate before disposal, adhering to local regulations for toxic organic solids.
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural refinement?
Discrepancies in bond lengths or angles may arise from disorder, twinning, or poor data resolution. Strategies include:
Q. What hydrogen-bonding patterns are anticipated in its crystal lattice, and how can they be analyzed?
Graph set analysis (e.g., Etter’s formalism) predicts motifs like for amine-nitrogen interactions or for chloride-water networks . Use Mercury or CrystalExplorer to map donor-acceptor distances and angles. For example:
| Interaction | Distance (Å) | Angle (°) | Motif |
|---|---|---|---|
| N–H···Cl | 2.8–3.1 | 160–170 | |
| C≡N···H–O (solvent) | 3.0–3.3 | 150–160 |
Q. How might this compound interact with biological targets, such as kinases or receptors?
The amino and nitrile groups suggest potential as a kinase inhibitor scaffold. Experimental design could include:
- Molecular docking : Screen against kinase ATP-binding pockets (e.g., EGFR, VEGFR) using AutoDock Vina.
- In vitro assays : Measure IC values in kinase inhibition assays (e.g., ADP-Glo™). Compare with clinical data for structurally similar agents like anlotinib hydrochloride, which targets angiogenesis pathways .
Q. What strategies mitigate stability issues under varying pH and temperature conditions?
- pH stability : Conduct accelerated degradation studies (25–40°C, pH 1–13) with HPLC monitoring. Amide or nitrile hydrolysis is likely under acidic/basic conditions.
- Thermal stability : Use TGA-DSC to identify decomposition thresholds (e.g., >200°C for crystalline form). Lyophilization may enhance shelf life for aqueous solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





